molecular formula C11H15FO5 B14137726 Dimethyl fluoro(3-oxocyclohexyl)propanedioate CAS No. 88942-63-6

Dimethyl fluoro(3-oxocyclohexyl)propanedioate

Cat. No.: B14137726
CAS No.: 88942-63-6
M. Wt: 246.23 g/mol
InChI Key: VVQIOZKUNIIORR-UHFFFAOYSA-N
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Description

Dimethyl fluoro(3-oxocyclohexyl)propanedioate is a chemical compound with the molecular formula C11H15FO5 It is a derivative of propanedioic acid, featuring a fluoro group and a 3-oxocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl fluoro(3-oxocyclohexyl)propanedioate typically involves the esterification of propanedioic acid derivatives. One common method includes the reaction of dimethyl malonate with fluoro(3-oxocyclohexyl) bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl fluoro(3-oxocyclohexyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Dimethyl fluoro(3-oxocyclohexyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl fluoro(3-oxocyclohexyl)propanedioate involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity, while the 3-oxocyclohexyl group can modulate its reactivity and stability. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of propanedioic acid without the fluoro and 3-oxocyclohexyl groups.

    Fluoroacetate: Contains a fluoro group but lacks the ester and cyclohexyl functionalities.

    Cyclohexanone: Contains the cyclohexyl group but lacks the ester and fluoro functionalities.

Uniqueness

Dimethyl fluoro(3-oxocyclohexyl)propanedioate is unique due to the combination of its fluoro, ester, and 3-oxocyclohexyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

88942-63-6

Molecular Formula

C11H15FO5

Molecular Weight

246.23 g/mol

IUPAC Name

dimethyl 2-fluoro-2-(3-oxocyclohexyl)propanedioate

InChI

InChI=1S/C11H15FO5/c1-16-9(14)11(12,10(15)17-2)7-4-3-5-8(13)6-7/h7H,3-6H2,1-2H3

InChI Key

VVQIOZKUNIIORR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCC(=O)C1)(C(=O)OC)F

Origin of Product

United States

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